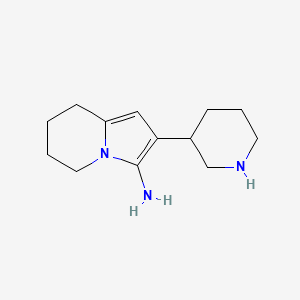
2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a chlorine atom and a difluoroacetic acid moiety, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chlorothiophene with difluoroacetic acid under specific conditions, such as the presence of a catalyst or under reflux .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
3-Chlorothiophene: Lacks the difluoroacetic acid group, making it less reactive in certain chemical reactions.
2,2-Difluoroacetic acid: Lacks the thiophene ring, limiting its applications in organic synthesis.
Thiophene-2-carboxylic acid: Similar structure but without the chlorine and difluoro groups, affecting its reactivity and applications.
Uniqueness: 2-(3-Chlorothiophen-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both the chlorine-substituted thiophene ring and the difluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and biological studies.
Properties
Molecular Formula |
C6H3ClF2O2S |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
2-(3-chlorothiophen-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H3ClF2O2S/c7-3-1-2-12-4(3)6(8,9)5(10)11/h1-2H,(H,10,11) |
InChI Key |
IZBBWWBLQYSIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


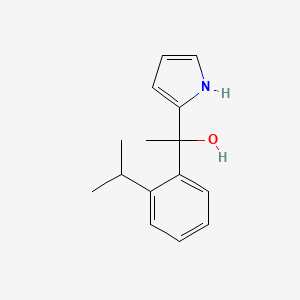

![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
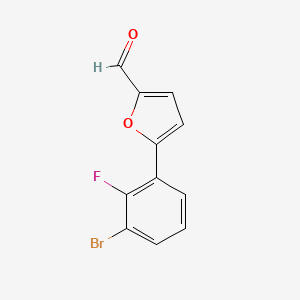
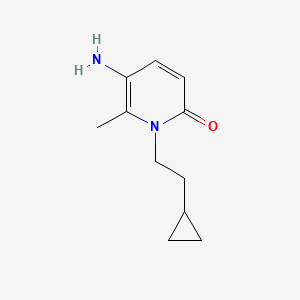

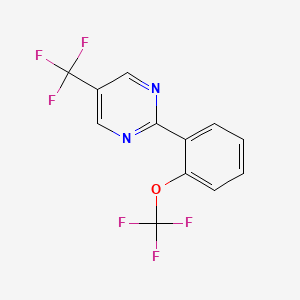
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
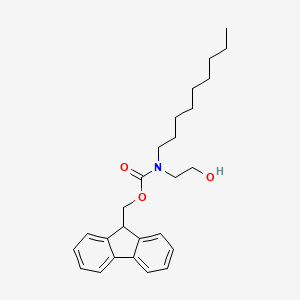
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)


![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)
